3-Methyl-1-phenyl-2-butanone

Catalog No.
S749788
CAS No.
2893-05-2
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-phenyl-2-butanone

CAS Number

2893-05-2

Product Name

3-Methyl-1-phenyl-2-butanone

IUPAC Name

3-methyl-1-phenylbutan-2-one

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

ZATIMOAGKJEVGN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)CC1=CC=CC=C1

Canonical SMILES

CC(C)C(=O)CC1=CC=CC=C1

Synthesis of Organic Compounds:

BIPK serves as a valuable starting material for the synthesis of diverse organic compounds due to its reactive ketone group. Researchers have utilized it to synthesize:

  • Fragrances and flavors: BIPK can be transformed into various fragrant and flavoring agents, including α-methylionone, a key component of the aroma of raspberries and irises [].
  • Pharmaceutically active compounds: Studies have explored the potential of BIPK derivatives as potential therapeutic agents for various conditions, including cancer and neurodegenerative diseases [, ].
  • Fine chemicals: BIPK can be employed as a building block in the synthesis of more complex organic molecules used in various applications, such as pharmaceuticals, dyes, and pesticides [].

Studies of Chemical Reactions and Mechanisms:

The reactive nature of BIPK makes it a suitable model compound for studying various chemical reactions and their mechanisms. Researchers have employed it to investigate:

  • Kinetics and thermodynamics of reactions: BIPK's well-defined structure and reactivity allow scientists to study the rates and energetics of chemical reactions involving ketones [].
  • Catalysis: BIPK can be used to evaluate the efficacy of different catalysts in promoting specific chemical transformations [].
  • Photochemistry: Studies have explored the photochemical behavior of BIPK, investigating how light interacts with the molecule and triggers specific reactions [].

Material Science Applications:

BIPK has shown potential applications in the development of novel materials, including:

  • Liquid crystals: BIPK exhibits liquid crystalline properties, which can be exploited in the design of displays and other optoelectronic devices [].
  • Polymers: BIPK can be incorporated into polymer chains to impart specific properties such as improved thermal stability or optical characteristics [].
  • Biomaterials: Initial research suggests that BIPK derivatives might be suitable for developing biocompatible materials for biomedical applications [].

3-Methyl-1-phenyl-2-butanone, also known by its IUPAC name 3-methyl-1-phenylbutan-2-one, is an organic compound with the molecular formula C₁₁H₁₄O and a molecular weight of 162.2283 g/mol. It is recognized for its characteristic structure, which includes a ketone functional group attached to a branched carbon chain. The compound is commonly utilized in various chemical applications and has notable biological properties.

Typical of ketones, including:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols after subsequent reactions with reducing agents.
  • Oxidation: Under oxidative conditions, it can be converted to carboxylic acids or other oxidized products.
  • Reduction: This compound can be reduced to corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Research indicates that 3-Methyl-1-phenyl-2-butanone exhibits significant biological activity. It has been studied for its potential metabolic pathways and interactions within biological systems. For example, studies have shown that it does not yield detectable levels of benzoic acid when incubated, suggesting unique metabolic characteristics compared to similar compounds . Additionally, its structural properties may contribute to its activity in various biochemical pathways.

The synthesis of 3-Methyl-1-phenyl-2-butanone can be achieved through multiple methods:

  • Oxidative Acylation: This method utilizes acylacetic acid and styrene as starting materials. The reaction typically involves the formation of the ketone through oxidative processes.
  • Hydrogenation of Precursors: A common synthetic route involves the hydrogenation of 3-methyl-4-phenyl-3-alkene-2-butylene ketone in the presence of catalysts like palladium on carbon under controlled temperature and pressure conditions .

These methods highlight the versatility in producing this compound from various precursors.

3-Methyl-1-phenyl-2-butanone finds applications in several fields:

  • Flavor and Fragrance Industry: Due to its pleasant aromatic profile, it is used in perfumes and flavoring agents.
  • Chemical Intermediate: It serves as an intermediate in organic synthesis for producing other chemical compounds.
  • Pharmaceuticals: Its biological activity makes it a candidate for further research in drug development.

Studies on the interactions of 3-Methyl-1-phenyl-2-butanone reveal important insights into its behavior in biological systems. For instance, its metabolism does not produce certain expected byproducts (like benzoic acid), which suggests unique pathways or interactions that could be relevant for pharmacological applications . Further research into its interactions with enzymes and receptors could provide more information about its potential therapeutic uses.

Several compounds share structural similarities with 3-Methyl-1-phenyl-2-butanone, including:

Compound NameMolecular FormulaKey Characteristics
PhenylacetoneC₉H₁₀OUsed as a precursor in synthesis; exhibits similar reactivity.
4-MethylacetophenoneC₁₁H₁₂OHas a methyl group at a different position; used in similar applications.
IsovalerylacetoneC₈H₁₄OShares a branched structure; used in flavoring and fragrance.

Uniqueness of 3-Methyl-1-phenyl-2-butanone

What distinguishes 3-Methyl-1-phenyl-2-butanone from these compounds is its specific branching at the second carbon position and the presence of both a phenyl group and a methyl group adjacent to the ketone. This structural arrangement influences its reactivity patterns, biological activity, and potential applications, making it a unique compound within this class.

XLogP3

2.5

UNII

81804S3MKM

Other CAS

2893-05-2

Wikipedia

Benzyl isopropyl ketone

Dates

Modify: 2023-08-15

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